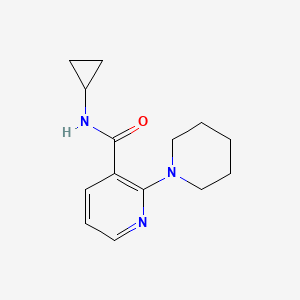
N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide, also known as MTAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTAC is a heterocyclic compound that contains a thiazole ring and an azepane ring.
Wirkmechanismus
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular processes such as signal transduction, gene expression, and protein function. N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has been shown to interact with various cellular targets such as enzymes, receptors, and ion channels. The exact mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide depends on the specific target and the context of its application.
Biochemical and Physiological Effects
N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide can inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase. In vivo studies have shown that N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide can modulate the expression of various genes and proteins involved in inflammation, oxidative stress, and cell proliferation. N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. However, N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide also has some limitations such as its poor solubility in water and its limited availability. These limitations can be overcome by using appropriate solvents and optimizing the synthesis method.
Zukünftige Richtungen
N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has several potential future directions for research such as the development of more potent and selective analogs, the investigation of its role in various disease models, and the synthesis of novel materials using N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide as a building block. Additionally, the application of N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide in drug delivery systems and imaging probes is an area of active research. Overall, the potential applications of N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide in various fields make it a promising compound for future research.
Conclusion
In conclusion, N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide is a straightforward process that can be easily scaled up for large-scale production. N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and materials science. The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular processes. N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. The limitations of N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide can be overcome by using appropriate solvents and optimizing the synthesis method. The potential future directions of N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide in various fields make it a promising compound for future research.
Synthesemethoden
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide involves the reaction of 2-amino-5-methylthiazole with 6-chloro-1-aminohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with carboxylic acid to obtain N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide. The synthesis of N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide is a straightforward process that can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has been studied for its role as a potential enzyme inhibitor and its ability to modulate protein-protein interactions. In materials science, N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has been investigated for its potential as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-9-8-12-10(16-9)13-11(15)14-6-4-2-3-5-7-14/h8H,2-7H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKDORMLKCUVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529504.png)

![N-(3,4-dichlorophenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529526.png)

![1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B7529538.png)


![3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine](/img/structure/B7529554.png)


![5-bromo-N-[2-(2-methylcyclohexyl)oxyethyl]furan-2-carboxamide](/img/structure/B7529569.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)